5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE
Description
5-Methyl-3-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide is a substituted isoxazolecarboxamide derivative. Its structure features a 5-methyl group, a 3-phenyl ring, and a tetrahydrofurfurylmethyl substituent at the N~4~ position of the isoxazole core. Isoxazolecarboxamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and immunosuppressive effects, depending on their substituents .
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZJBIFOVUGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations:
- Tetrahydrofurfurylmethyl vs. Methyl (Aldrich 10718/10719): The target compound’s cyclic ether substituent may enhance solubility and bioavailability compared to the smaller methyl group. The 3-phenyl vs. 3-(4-fluorophenyl) distinction in Aldrich compounds suggests halogenation can fine-tune electronic properties and receptor binding .
- Leflunomide vs. Target Compound: The 4-trifluoromethylphenyl group in leflunomide confers strong immunosuppressive activity but introduces toxicity risks (mutation data reported). The tetrahydrofurfurylmethyl group in the target compound may reduce such risks while retaining bioactivity .
- Oxacillin’s Unique Profile: As a penicillin derivative, oxacillin’s β-lactam ring enables antibacterial action but with high toxicity (LD50: 1010 µg/kg in guinea pigs). The target compound lacks this moiety, likely shifting its application away from antimicrobial use .
Research Findings and Spectral Analysis
While synthesis details for the target compound are absent in the evidence, provides methodologies for analogous triazole derivatives. For example:
- IR Spectroscopy: Absence of C=O bands (~1663–1682 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm tautomeric forms in triazoles. Similar analysis could verify the isoxazolecarboxamide structure .
- NMR and MS: 1H/13C-NMR and mass spectrometry are standard for confirming substituent connectivity in heterocycles, as demonstrated for triazoles .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 357.2) .
- X-ray crystallography : To resolve ambiguous stereochemistry or bond angles .
How can structure-activity relationship (SAR) studies guide the design of selective analogs?
Q. Advanced
- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) .
- In vitro assays : Compare IC₅₀ values of analogs against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Replication studies : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Purity verification : Use DSC (differential scanning calorimetry) to detect polymorphic impurities affecting activity .
- In silico models : Apply QSAR (quantitative SAR) to identify outliers due to assay variability .
What computational approaches are suitable for studying this compound’s molecular interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers for membrane permeability studies .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger Suite .
What in vitro assays are recommended for preliminary biological activity screening?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer screening : MTT assay on HepG2 cells with dose ranges of 1–100 µM .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinases (e.g., EGFR) .
How can solubility and bioavailability challenges be addressed during formulation?
Q. Advanced
- Co-solvent systems : Use PEG-400/water (1:1) to enhance aqueous solubility .
- Salt formation : React with HCl or sodium acetate to improve crystallinity .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
What strategies are effective for identifying metabolic pathways?
Q. Advanced
- LC-MS/MS : Profile metabolites in rat liver microsomes with NADPH cofactors .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- Stable isotope labeling : Track ¹³C-labeled compound in urine/metabolites .
How can intermediates be isolated and characterized during synthesis?
Q. Basic
- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients .
- TLC monitoring : Use UV-active plates (Rf = 0.5 in 3:7 EtOAc/hexane) .
- Recrystallization : Purify intermediates from ethanol/water mixtures .
What experimental designs are optimal for studying synergistic effects with other drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
